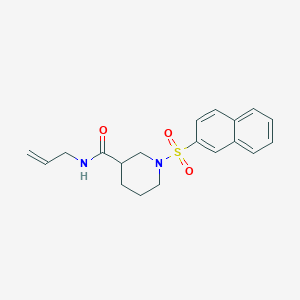![molecular formula C20H19N3O3S B4200889 2-{[(4-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4200889.png)
2-{[(4-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide
説明
2-{[(4-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPSPB is a novel small molecule that has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 2-{[(4-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, modulation of the immune response, and neuroprotective effects. This compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and HDAC6, which are involved in DNA replication and gene expression.
実験室実験の利点と制限
One of the main advantages of using 2-{[(4-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide in lab experiments is its ability to inhibit the growth and proliferation of various cancer cell lines, making it a potential candidate for cancer therapy. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 2-{[(4-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide, including:
1. Further studies on the mechanism of action of this compound to better understand its effects on cell signaling pathways.
2. Development of more efficient synthesis methods for this compound to improve its yield and purity.
3. Investigation of the potential use of this compound in combination with other drugs for cancer therapy.
4. Studies on the potential use of this compound in the treatment of neurodegenerative diseases.
5. Investigation of the potential use of this compound in immunotherapy for autoimmune diseases.
6. Development of more soluble formulations of this compound to improve its bioavailability and reduce toxicity.
In conclusion, this compound is a promising small molecule that has potential therapeutic applications in various fields, including cancer research, neurology, and immunology. Further research is needed to fully understand its mechanism of action and potential future directions.
科学的研究の応用
2-{[(4-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
特性
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15-8-10-17(11-9-15)27(25,26)23-19-7-3-2-6-18(19)20(24)22-14-16-5-4-12-21-13-16/h2-13,23H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPVROBPPGANNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-fluorobenzohydrazide](/img/structure/B4200809.png)
![1-ethyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4200816.png)
![N-isopropyl-2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4200822.png)
![3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-3-phenylpropanoic acid](/img/structure/B4200837.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxy-3-nitrobenzyl)acetamide](/img/structure/B4200841.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4200862.png)
![methyl 2-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4200865.png)
![[2-(1-adamantyloxy)ethyl]methylamine hydrochloride](/img/structure/B4200870.png)

![4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4200885.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4200886.png)
![4-amino-N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4200893.png)
![4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4200918.png)